Methyl 2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate
Description
Methyl 2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core with multiple substituents: a methyl group at position 4, chlorine at position 6, a 2-methylprop-2-enoxy (prenyloxy) group at position 7, and a methyl acetate moiety at position 3. This compound is structurally tailored to modulate physicochemical properties such as lipophilicity, metabolic stability, and bioactivity, making it a candidate for pharmaceutical and agrochemical research. Its structural complexity arises from the strategic placement of electron-withdrawing (Cl) and bulky (prenyloxy) groups, which influence electronic distribution and steric interactions .
Properties
IUPAC Name |
methyl 2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO5/c1-9(2)8-22-15-7-14-11(5-13(15)18)10(3)12(17(20)23-14)6-16(19)21-4/h5,7H,1,6,8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGRQLUFSPAQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target compound features a coumarin backbone (2-oxo-2H-chromene) substituted at positions 3, 4, 6, and 7. Critical structural elements include:
- 6-Chloro group : Introduces electron-withdrawing effects, influencing reactivity.
- 4-Methyl group : Enhances steric bulk and modulates electronic properties.
- 7-(2-Methylprop-2-enoxy) group : A methallyl ether moiety requiring selective etherification.
- 3-Acetate side chain : Involves esterification or acylation at the coumarin’s 3-position.
Key synthetic challenges include regioselective functionalization, stability of the methallyl ether under reaction conditions, and avoiding lactone ring opening during esterification.
Synthetic Routes and Methodologies
Coumarin Core Formation via Pechmann Condensation
The coumarin scaffold is typically synthesized via the Pechmann condensation , which condenses phenols with β-keto esters under acidic conditions. For this compound, the starting materials are adapted to introduce the 4-methyl and 6-chloro groups:
Reagents :
- 4-Methylresorcinol (5-methylbenzene-1,3-diol)
- Ethyl 3-chloroacetoacetate
- Concentrated sulfuric acid (H₂SO₄) or Lewis acids (e.g., FeCl₃).
Procedure :
- 4-Methylresorcinol (1.0 equiv) and ethyl 3-chloroacetoacetate (1.2 equiv) are mixed in H₂SO₄ at 0–5°C.
- The mixture is stirred for 6–8 hours, then poured into ice water.
- The precipitate is filtered and recrystallized from ethanol to yield 7-hydroxy-6-chloro-4-methylcoumarin (Yield: 65–75%).
Mechanistic Insight :
The reaction proceeds via formation of a keto-enol intermediate, followed by cyclization and dehydration. The chloro group is introduced via the β-keto ester’s α-position.
Etherification at the 7-Position
The 7-hydroxy group is converted to a methallyl ether using methallyl bromide under basic conditions:
Reagents :
- 7-Hydroxy-6-chloro-4-methylcoumarin
- Methallyl bromide (2-methylprop-2-enyl bromide)
- Anhydrous potassium carbonate (K₂CO₃)
- Acetone or dimethylformamide (DMF).
Procedure :
- 7-Hydroxy-6-chloro-4-methylcoumarin (1.0 equiv) and K₂CO₃ (2.0 equiv) are suspended in acetone.
- Methallyl bromide (1.5 equiv) is added dropwise at 50°C.
- The reaction is stirred for 12–16 hours, filtered, and concentrated to yield 7-(2-methylprop-2-enoxy)-6-chloro-4-methylcoumarin (Yield: 80–85%).
Optimization Notes :
Acetic Acid Side Chain Introduction at the 3-Position
The 3-position is functionalized via Friedel-Crafts acylation or Knoevenagel condensation :
Method A: Friedel-Crafts Acylation
Reagents :
- 7-(2-Methylprop-2-enoxy)-6-chloro-4-methylcoumarin
- Acetic anhydride ((AcO)₂O)
- Aluminum chloride (AlCl₃) in dichloromethane (DCM).
Procedure :
- The coumarin derivative (1.0 equiv) is dissolved in DCM under N₂.
- AlCl₃ (1.2 equiv) is added, followed by acetic anhydride (1.5 equiv).
- After 4 hours, the mixture is quenched with ice-water to yield 3-acetyl-7-(2-methylprop-2-enoxy)-6-chloro-4-methylcoumarin (Yield: 70–75%).
Method B: Knoevenagel Condensation
Reagents :
- 7-(2-Methylprop-2-enoxy)-6-chloro-4-methylcoumarin
- Methyl cyanoacetate
- Piperidine catalyst in ethanol.
Procedure :
Esterification of the Acetic Acid Moiety
The final step involves converting the acetic acid group to a methyl ester:
Reagents :
- 3-Acetyl-7-(2-methylprop-2-enoxy)-6-chloro-4-methylcoumarin
- Methanol (MeOH)
- Sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).
Procedure :
- The acetic acid derivative (1.0 equiv) is dissolved in excess MeOH.
- H₂SO₄ (0.1 equiv) is added, and the mixture is refluxed for 6 hours.
- The solvent is evaporated, and the residue is purified via recrystallization (Yield: 85–90%).
Analytical Data :
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Biological Activities
Methyl 2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate has shown a range of biological activities:
Anticancer Properties
Research indicates that compounds with similar chromene structures possess significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
This compound may also display antimicrobial properties. Its structural features allow it to interact with microbial enzymes or membranes, potentially leading to the inhibition of microbial growth.
Anti-inflammatory Effects
Some derivatives have been investigated for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory disorders.
Applications
This compound has several promising applications across various fields:
Medicinal Chemistry
The unique structure of this compound makes it a candidate for drug development, particularly in creating new anticancer agents or antimicrobial drugs. Its ability to modify biological pathways can lead to novel therapeutic strategies.
Agricultural Science
In agriculture, compounds with similar structures are often explored as potential pesticides or herbicides due to their ability to disrupt biological processes in pests while being less harmful to crops.
Material Science
The chromene framework can be utilized in the development of new materials, such as fluorescent dyes or polymers with specific optical properties. These materials can be applied in sensors or as additives in plastics.
Mechanism of Action
The mechanism of action of Methyl 2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
{6-Chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid (CAS 887833-97-8)
- Molecular Formula : C₁₆H₁₅ClO₅
- Molecular Weight : 323 g/mol
- Key Differences: The carboxylic acid group at position 3 replaces the methyl ester of the target compound. The acid form may act as a metabolite or prodrug precursor of the ester, as esterases in vivo often hydrolyze esters to carboxylic acids .
2-[6-Chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-pyridin-2-ylacetamide (CAS 920445-74-5)
- Molecular Formula : C₂₁H₁₉ClN₂O₄
- Molecular Weight : 398.84 g/mol
- Key Differences : The methyl ester is replaced by an acetamide group linked to a pyridin-2-yl moiety. The pyridine ring introduces basicity and hydrogen-bonding capacity, which could enhance interactions with biological targets (e.g., enzymes or receptors). The amide group also confers greater hydrolytic stability compared to the ester .
Methyl (6-Chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
- Molecular Formula : C₁₂H₉ClO₅
- Molecular Weight : ~268.65 g/mol (calculated)
- Key Differences : The prenyloxy group at position 7 is replaced by a hydroxyl group, significantly increasing polarity. The hydroxy substituent may render the compound prone to glucuronidation or sulfation in metabolic pathways, reducing bioavailability compared to the ether-containing target compound .
N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides
- Key Differences: These derivatives feature a thiazolidinone ring conjugated to the coumarin core via an acetamide linker. However, the absence of the prenyloxy group reduces steric bulk compared to the target compound .
Comparative Analysis of Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | - | C₁₇H₁₇ClO₅ | 337 (estimated) | 3: Methyl ester; 7: Prenyloxy |
| {6-Chloro-4-methyl-7-prenyloxy-...}acetic acid | 887833-97-8 | C₁₆H₁₅ClO₅ | 323 | 3: Carboxylic acid; 7: Prenyloxy |
| N-Pyridin-2-yl acetamide derivative | 920445-74-5 | C₂₁H₁₉ClN₂O₄ | 398.84 | 3: Acetamide (pyridinyl); 7: Prenyloxy |
| Methyl (6-chloro-7-hydroxy-...)acetate | - | C₁₂H₉ClO₅ | 268.65 | 4: Methyl ester; 7: Hydroxy |
Key Observations:
Lipophilicity : The target compound’s prenyloxy and methyl ester groups enhance lipophilicity, favoring membrane permeability over the hydroxylated analogue .
Metabolic Stability : The methyl ester is more susceptible to hydrolysis than the acetamide, suggesting shorter in vivo half-life compared to the pyridinyl derivative .
Bioactivity : Prenyloxy groups are associated with enhanced antimicrobial and cytotoxic activities in coumarins, positioning the target compound as a more potent candidate than the hydroxy-substituted analogue .
Biological Activity
Methyl 2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H29ClN2O4 |
| Molecular Weight | 432.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | DBTXHKCZHNMONH-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The chromenone core facilitates binding to active sites, potentially inhibiting enzymatic activity. The presence of chloro and propenyl groups enhances binding affinity, while the acetamide moiety aids in interactions with protein targets, modulating various biological pathways .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound induces apoptosis in cancer cell lines through mechanisms involving the activation of caspases and the modulation of Bcl-2 family proteins. For instance, a study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC3) .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In animal models, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is believed to be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .
Antioxidant Activity
This compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This activity contributes to its protective effects against oxidative stress-related diseases .
Case Studies
-
Breast Cancer Study :
- Objective : To evaluate the anticancer effects on MCF-7 cells.
- Findings : The compound significantly inhibited cell proliferation and induced apoptosis via caspase activation.
- : Suggests potential use as a therapeutic agent in breast cancer treatment.
- Inflammation Model :
Q & A
Basic: What synthetic methodologies are most effective for preparing Methyl 2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting a 7-hydroxycoumarin precursor with a halogenated ester (e.g., methyl chloroacetate) in the presence of a base like potassium carbonate (K₂CO₃). For example, in analogous coumarin derivatives, refluxing in a polar aprotic solvent (e.g., DMF or acetone) at 80°C for 10–12 hours achieves yields >80% . Optimization includes:
- Solvent selection : Polar aprotic solvents improve nucleophilicity.
- Base strength : Stronger bases (e.g., NaH) may enhance reactivity but require anhydrous conditions.
- Temperature control : Prolonged reflux minimizes side products like hydrolyzed acids.
Chromatography or crystallization (e.g., ethanol recrystallization) is recommended for purification .
Advanced: How can structural contradictions in crystallographic data for this compound be resolved, particularly regarding substituent orientation?
Methodological Answer:
Discrepancies in substituent positioning (e.g., the 2-methylprop-2-enoxy group) can arise from dynamic disorder in crystal lattices. To resolve this:
- High-resolution X-ray diffraction (XRD) : Use synchrotron radiation for sub-Å resolution to clarify electron density maps .
- Computational modeling : Pair XRD with DFT calculations (e.g., Gaussian or ORCA) to validate torsional angles and minimize steric clashes .
- Temperature-dependent studies : Analyze thermal ellipsoids at varying temperatures (e.g., 100 K vs. 298 K) to assess conformational flexibility .
Software suites like SHELX or OLEX2 are critical for refining disordered structures .
Basic: What spectroscopic techniques are prioritized for characterizing this compound’s purity and functional groups?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies key groups (e.g., acetate methyl at δ ~3.7 ppm, coumarin carbonyl at δ ~160 ppm) . DEPT-135 clarifies quaternary carbons.
- IR spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹) and chromen-2-one C=O (1650–1680 cm⁻¹) .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) validates molecular formula and detects halogen isotopes (e.g., ³⁵Cl/³⁷Cl) .
- HPLC-PDA : Purity assessment (>95%) with C18 columns and UV detection at λ = 254–280 nm .
Advanced: How can researchers address conflicting bioactivity data in anticancer assays across cell lines?
Methodological Answer:
Contradictions may stem from cell-specific metabolic pathways or assay conditions. Mitigation strategies include:
- Dose-response normalization : Use standardized IC₅₀ protocols across cell lines (e.g., MTT assays with 72-hour exposure) .
- Target engagement studies : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to kinases or receptors (e.g., EGFR or VEGFR) .
- Metabolomic profiling : LC-MS/MS identifies intracellular metabolites (e.g., hydrolyzed acids) that may modulate activity .
- Hypoxia considerations : Test under normoxic vs. hypoxic conditions, as the 2-methylprop-2-enoxy group may alter membrane permeability .
Advanced: What experimental designs are recommended for studying this compound’s environmental fate and degradation pathways?
Methodological Answer:
Adopt a tiered approach:
Laboratory studies :
- Hydrolysis : Expose to pH 3–9 buffers at 25–50°C; monitor via HPLC for ester cleavage .
- Photolysis : Use UV-Vis lamps (λ = 290–400 nm) to simulate sunlight; track degradation products with GC-MS .
Ecotoxicology :
- Microcosm assays : Assess soil/water partitioning (log K₀ₐ) using OECD 106 guidelines .
- Biotic transformation : Inoculate with Pseudomonas spp. to study microbial degradation pathways .
Computational modeling :
- EPI Suite predicts half-lives (e.g., BIOWIN for biodegradability) .
Basic: What are the key differences in reactivity between this compound and structurally similar coumarin derivatives?
Methodological Answer:
- Electrophilic substitution : The 6-chloro group deactivates the aromatic ring, reducing susceptibility to nitration vs. non-halogenated analogs .
- Ester hydrolysis : The methyl ester is more labile under basic conditions than ethyl or isopropyl esters in related compounds (e.g., Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate) .
- Steric effects : The 2-methylprop-2-enoxy group introduces steric hindrance, slowing nucleophilic attacks at the 7-position .
Advanced: How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Tools like SwissADME calculate logP (target ~2–3 for oral bioavailability) and CYP450 inhibition risks .
- Molecular docking : AutoDock Vina or Glide models interactions with targets (e.g., COX-2 or Topoisomerase II) to prioritize substituents .
- MD simulations : GROMACS assesses stability of derivative-protein complexes over 100-ns trajectories .
- QSAR models : Train on datasets of coumarin analogs to predict bioactivity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
